{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazole ring and an acetic acid moiety
Mechanism of Action
Target of Action
Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Pharmacokinetics
The compound’s stability might be inferred from its involvement in suzuki–miyaura cross-coupling reactions, which require relatively stable organoboron reagents .
Result of Action
Similar compounds have been used in the synthesis of biologically active molecules, suggesting potential therapeutic applications .
Action Environment
The compound’s stability in suzuki–miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions, might suggest some level of environmental resilience .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene and appropriate catalysts.
Coupling with Acetic Acid Moiety: The final step involves coupling the thiazole derivative with an acetic acid moiety, which can be achieved through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl or thiazole rings, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: This compound shares the trifluoromethoxyphenyl group but differs in the presence of difluoro groups and the absence of the thiazole ring.
4-(Trifluoromethoxy)phenylacetic acid: This compound lacks the thiazole ring and has a simpler structure compared to {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid.
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethoxy group, phenyl ring, thiazole ring, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)19-9-3-1-7(2-4-9)11-16-8(6-20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCKGOAARBQDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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